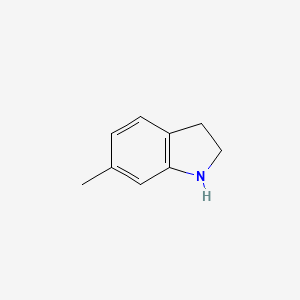

6-Methylindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-2-3-8-4-5-10-9(8)6-7/h2-3,6,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHSHGUXLJLVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCN2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480304 | |

| Record name | 6-Methylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86911-82-2 | |

| Record name | 6-Methylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 6-Methylindoline from 1H-Indole-6-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic pathways for converting 1H-indole-6-carboxylic acid into 6-methylindoline, a valuable scaffold in medicinal chemistry. The synthesis is strategically divided into two main stages: the reduction of the carboxylic acid to a methyl group to form the 6-methylindole intermediate, and the subsequent reduction of the indole ring to the final indoline product. This document details the experimental methodologies, presents quantitative data in structured tables, and visualizes the chemical workflows for clarity.

Overall Synthetic Strategy

The transformation of 1H-indole-6-carboxylic acid to 6-methylindoline is most effectively approached as a two-stage process.

-

Stage 1: Synthesis of 6-Methylindole. This stage focuses on the conversion of the C-6 carboxylic acid functional group into a methyl group. The most common route involves a multi-step sequence: esterification of the carboxylic acid, reduction of the resulting ester to a primary alcohol, and subsequent hydrogenolysis of the alcohol to the methyl group.

-

Stage 2: Synthesis of 6-Methylindoline. This final stage involves the reduction of the pyrrole ring of the 6-methylindole intermediate to yield the saturated 6-methylindoline. Key methods for this transformation include catalytic hydrogenation and dissolving metal reductions.

Caption: High-level overview of the two-stage synthesis of 6-methylindoline.

Stage 1: Synthesis of 6-Methylindole from 1H-Indole-6-Carboxylic Acid

The primary pathway for this conversion proceeds through a 6-(hydroxymethyl)-1H-indole intermediate. This involves three key steps.

Pathway 1: Reduction via Hydroxymethyl Intermediate

This pathway is a reliable method that utilizes standard and well-documented organic reactions.

-

Step 1.1: Esterification. The starting carboxylic acid is first converted to its corresponding ethyl ester. This is a standard procedure that improves solubility and prepares the functional group for reduction. A common method is the Fischer esterification or the use of thionyl chloride in ethanol.[1]

-

Step 1.2: Reduction to Alcohol. The ethyl ester is then reduced to 6-(hydroxymethyl)-1H-indole using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[2][3]

-

Step 1.3: Hydrogenolysis of Alcohol. The final step in this stage is the removal of the hydroxyl group to form the methyl group. While direct hydrogenolysis of 3-(hydroxymethyl)indole with LiAlH₄ to form skatole (3-methylindole) is documented, this reaction can be complex.[4] A more general approach involves conversion of the alcohol to a better leaving group (e.g., a tosylate) followed by reduction, or catalytic hydrogenolysis.

Caption: Pathway for the synthesis of 6-methylindole via a hydroxymethyl intermediate.

Experimental Protocol: Esterification of 1H-Indole-6-carboxylic Acid

This protocol is adapted from a procedure for the synthesis of ethyl 1H-indole-6-carboxylate.[1]

-

Setup: To a solution of 1H-indole-6-carboxylic acid (0.5 g, 3.1 mmol) in absolute ethanol (15 mL) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add thionyl chloride (SOCl₂) (0.22 mL, 3.0 mmol) dropwise to the cooled solution.

-

Reaction: After addition, remove the ice bath and reflux the mixture for 3 hours.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (50 mL).

-

Purification: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution, followed by water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Remove the solvent under vacuum to yield the ethyl 1H-indole-6-carboxylate product. The ester is often used in the next step without further purification.

Experimental Protocol: Reduction of Ethyl 1H-indole-6-carboxylate with LiAlH₄

This is a general procedure for the reduction of an ester to a primary alcohol.[2][3]

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) at 0 °C.

-

Reagent Addition: Add a solution of ethyl 1H-indole-6-carboxylate (1.0 eq.) in the same anhydrous solvent dropwise to the stirred LiAlH₄ suspension.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% NaOH solution, and then more water (Fieser workup).

-

Purification: Filter the resulting aluminum salts and wash thoroughly with the solvent. Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-(hydroxymethyl)-1H-indole.

Stage 2: Synthesis of 6-Methylindoline from 6-Methylindole

Once 6-methylindole is obtained, the final step is the reduction of the indole's pyrrole ring. This can be achieved through several reliable methods.

Pathway 2A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of indoles to indolines.[5] It involves the use of a metal catalyst and hydrogen gas, often under pressure.

Key Parameters:

-

Catalysts: Platinum-based catalysts (e.g., Pt/C, PtO₂) and Ruthenium-based catalysts (e.g., Ru/C, Ru/Al₂O₃) are highly effective.[5][6] Palladium catalysts can also be used, but sometimes require harsher conditions.

-

Solvent: Water (with an acid activator), ethanol, or other inert solvents are commonly used.[5][7]

-

Conditions: The reaction often requires elevated pressure (50-100 bar) and temperature (25-100 °C) to achieve full conversion. The presence of a Brønsted acid can activate the indole ring and facilitate the reduction under milder conditions.[5]

Caption: Catalytic hydrogenation of 6-methylindole to 6-methylindoline.

Pathway 2B: Dissolving Metal Reduction (Birch Reduction)

The Birch reduction offers a chemical alternative to catalytic hydrogenation. It employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia with a proton source (an alcohol).[8][9][10] This method reduces the aromatic system via a radical anion intermediate. While powerful, it requires handling of cryogenic and pyrophoric materials.

Key Parameters:

-

Reducing Agent: Sodium (Na) or Lithium (Li) metal.

-

Solvent: Liquid ammonia (NH₃).

-

Proton Source: An alcohol, such as ethanol or tert-butanol, is added to protonate the intermediate anions and prevent the formation of strongly basic amide ions.[9]

Caption: Dissolving metal reduction of 6-methylindole to 6-methylindoline.

Experimental Protocol: Catalytic Hydrogenation of 6-Methylindole

This is a general procedure based on the hydrogenation of substituted indoles.[5][6]

-

Setup: To a high-pressure reactor (e.g., a Parr hydrogenator), add 6-methylindole (1.0 eq.), a suitable solvent (e.g., ethanol or n-hexane), and the catalyst (e.g., 5-10 mol% Pt/C or a Ru-based catalyst).

-

Reaction: Seal the reactor, purge several times with hydrogen gas (H₂), and then pressurize to the desired pressure (e.g., 70-100 bar).

-

Heating & Stirring: Heat the mixture to the target temperature (e.g., 25-100 °C) with vigorous stirring. Monitor the reaction progress by observing hydrogen uptake or by periodic sampling and analysis (TLC, GC-MS).

-

Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude 6-methylindoline, which can be further purified by chromatography or distillation if necessary.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the key transformations discussed. Note that yields can vary significantly based on the specific substrate and precise conditions used.

Table 1: Synthesis of 6-Methylindole Intermediate

| Step | Reactant | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1.1 | 1H-Indole-6-carboxylic acid | SOCl₂, EtOH, Reflux, 3h | Ethyl 1H-indole-6-carboxylate | N/A | [1] |

| 1.2 | Ester | LiAlH₄, Et₂O or THF | 6-(Hydroxymethyl)-1H-indole | High (Typical) | [2][3] |

| 1.3 | Alcohol | LiAlH₄ or H₂/Pd-C | 6-Methylindole | N/A |[4] |

Table 2: Synthesis of 6-Methylindoline from 6-Methylindole

| Pathway | Catalyst/Reagent | Solvent | Temperature | Pressure/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2A | Pt/C, p-TsOH | Water | RT | 1 atm H₂ | Indolines | 72-96% | [5] |

| 2A | Ru complex | n-Hexane | 25-100 °C | 100 bar H₂ | Octahydroindoles | 91-96% | [6] |

| 2A | PtO₂ | EtOH / HBF₄ | RT | 1 atm H₂ | Indolines | >95% | [7] |

| 2B | Na or Li, EtOH | liq. NH₃ | -78 °C to -33 °C | N/A | Dihydro derivatives | High (Typical) |[8][9] |

References

- 1. 6-Methylindole synthesis - chemicalbook [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The catalytic hydrogenation of indoles - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 8. Reduction by dissolving metals | PDF [slideshare.net]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Illustrated Glossary of Organic Chemistry - Dissolving metal reduction [chem.ucla.edu]

An In-depth Technical Guide to 6-Methylindole (CAS 3420-02-8)

A Note on Chemical Identity: This technical guide focuses on the compound associated with CAS number 3420-02-8, which is 6-Methylindole . The initial request specified "6-Methylindoline" with this CAS number; however, 6-Methylindoline is a distinct chemical entity (CAS 6951-36-6). This document pertains exclusively to 6-Methylindole.

Introduction

6-Methylindole, also known as 6-Methyl-1H-indole, is an aromatic heterocyclic organic compound belonging to the indole family.[1] It is characterized by a bicyclic structure composed of a fused benzene and pyrrole ring, with a methyl group substituted at the sixth position.[1] This compound serves as a versatile building block and a crucial intermediate in the synthesis of a wide array of biologically active molecules and complex organic compounds.[1] Its derivatives have shown significant promise in medicinal chemistry, leading to the development of novel therapeutic agents.[2][3] 6-Methylindole is also utilized in the agrochemical, material science, and flavor and fragrance industries.[4]

Chemical and Physical Properties

6-Methylindole is typically a white to off-white or pale yellow solid or liquid, depending on its purity and the ambient temperature.[1][4][5] It is sparingly soluble in water but soluble in organic solvents like ethanol and ether.[5]

| Property | Value | Citations |

| CAS Number | 3420-02-8 | [1][2][3] |

| Molecular Formula | C₉H₉N | [1][4] |

| Molecular Weight | 131.17 g/mol | [2][6] |

| Appearance | White or Colorless to Yellow to Orange powder, lump, or clear liquid | [4] |

| Melting Point | 29-32 °C | [4][7] |

| Boiling Point | 112 °C at 5 mmHg (lit.) | [2][3] |

| 266 °C (lit.) | [2] | |

| 285 °C (lit.) | [2] | |

| Density | 1.059 g/mL at 25 °C (lit.) | [2][3] |

| Refractive Index (n20/D) | 1.607 (lit.) | [2][3] |

| Flash Point | >110 °C (>230 °F) - closed cup | [2][8] |

| pKa | 17.36 ± 0.30 (Predicted) | [5] |

| InChI | 1S/C9H9N/c1-7-2-3-8-4-5-10-9(8)6-7/h2-6,10H,1H3 | [1][3] |

| InChIKey | ONYNOPPOVKYGRS-UHFFFAOYSA-N | [9] |

| SMILES | Cc1ccc2cc[nH]c2c1 | [1][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 6-Methylindole.

-

¹H NMR: Proton NMR data is available for 6-Methylindole, providing information on the chemical environment of its hydrogen atoms.[9]

-

¹³C NMR: The carbon skeleton of the molecule has been characterized using ¹³C NMR spectroscopy.[10]

-

Mass Spectrometry (MS): Mass spectral data, including GC-MS, is available, confirming its molecular weight.[6]

-

Infrared (IR) Spectroscopy: FTIR spectra have been recorded from the melt, showing the characteristic vibrational modes of the molecule.[6]

-

Raman Spectroscopy: Raman spectral data is also available for this compound.[6]

-

Rotationally Resolved Electronic Spectroscopy: Studies have determined that the lowest electronically excited state (S1) of 6-Methylindole has Lb-character, based on the orientation of the transition dipole moment and the values of the permanent dipole moments.[11]

Synthesis and Experimental Protocols

While various industrial methods exist, such as Friedel-Crafts alkylation of indole or transition-metal-catalyzed coupling reactions, a specific laboratory-scale synthesis has been documented.[5]

Logical Workflow for Synthesis

Caption: General workflow for synthesizing 6-Methylindole from a carboxylic acid precursor.

Experimental Protocol: Synthesis of ethyl 1H-indole-6-carboxylate (Intermediate)

This protocol describes the initial esterification step in a synthetic route towards indole derivatives, as detailed in a cited publication.[12]

Materials:

-

1H-indole-6-carboxylic acid (0.5 g, 0.3 mmol)

-

Ethanol (EtOH, 15 mL)

-

Thionyl chloride (SOCl₂, 0.22 mL, 3 mmol)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 1H-indole-6-carboxylic acid in ethanol is prepared in a suitable reaction flask.

-

The solution is cooled to 0 °C using an ice bath.

-

Thionyl chloride is added dropwise to the cooled solution.

-

The reaction mixture is then heated to reflux and maintained for 3 hours.

-

After the reaction is complete, the solvent (ethanol) is removed under reduced pressure.

-

The resulting residue is dissolved in ethyl acetate (50 mL).

-

The ethyl acetate solution is washed with a saturated NaHCO₃ solution, followed by a water wash.

-

The organic layer is dried over anhydrous Na₂SO₄.

-

The solvent is removed under vacuum to yield the ethyl 1H-indole-6-carboxylate ester.[12]

-

The resulting ester is used in subsequent steps for the synthesis of the final product.[12]

Analysis: The intermediate product can be confirmed by LC-MS, expecting a peak at m/z: 162.2 [M+H]⁺.[12]

Applications in Research and Drug Development

6-Methylindole is a key starting material for the synthesis of various classes of therapeutic agents.[2][3] Its scaffold is integral to molecules targeting a range of diseases.

Caption: Applications of 6-Methylindole in the synthesis of various therapeutic agents.

Key Applications:

-

Anticancer Immunomodulators: It is a reactant for preparing pyridyl-ethenyl-indoles, which are potential tryptophan dioxygenase inhibitors.[2][3]

-

Antifungal Agents: Used to synthesize indole-linked triazole derivatives and aminoguanidine derivatives of arylsulfonylacylindoles.[2][3]

-

Diabetes Management: Serves as a precursor for N-β-D-xylosyl-indole derivatives, which act as SGLT2 inhibitors for managing hyperglycemia.[2][3]

-

Anti-HIV-1 Agents: Employed in the preparation of arylsulfonylacetylindoles.[3]

-

Kinase Inhibitors: Used to prepare indolylindazoles and indolylpyrazolopyridines as inhibitors of Interleukin-2 inducible T-cell kinase (ITK).[3][13]

-

Agrochemicals: It is explored for developing pesticides and herbicides.[4]

-

Material Science: Incorporated into polymers and resins to improve their thermal stability and mechanical properties.[4]

Safety and Handling

Proper handling of 6-Methylindole is essential due to its potential health hazards.

| Safety Aspect | Information | Citations |

| GHS Pictogram | Exclamation mark (GHS07) | [3] |

| Signal Word | Warning | [2] |

| Hazard Statements | H315: Causes skin irritation. | [2] |

| H319: Causes serious eye irritation. | [2] | |

| H335: May cause respiratory irritation. | [2] | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [2] |

| P264: Wash skin thoroughly after handling. | ||

| P280: Wear protective gloves/eye protection/face protection. | ||

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | ||

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses... | ||

| Target Organs | Respiratory system | [2][3] |

| Personal Protective Equipment (PPE) | Dust mask (type N95 US), eyeshields, gloves. | [2] |

| Storage Conditions | Store refrigerated (0-10°C). Keep in a dry, well-ventilated place. Keep container tightly closed. Store under inert gas; sensitive to light, air, and heat. | [14] |

| Incompatibility | Strong oxidizing agents. | [15] |

| WGK (Water Hazard Class) | WGK 3 (Germany) | [2] |

References

- 1. CAS 3420-02-8: 6-Methylindole | CymitQuimica [cymitquimica.com]

- 2. 6-Methylindole 97 3420-02-8 [sigmaaldrich.com]

- 3. 6-メチルインドール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1H-Indole, 6-methyl- | C9H9N | CID 137928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrixscientific.com]

- 8. 6-methyl indole, 3420-02-8 [thegoodscentscompany.com]

- 9. 6-Methylindole(3420-02-8) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. mbp.science.ru.nl [mbp.science.ru.nl]

- 12. 6-Methylindole synthesis - chemicalbook [chemicalbook.com]

- 13. scbt.com [scbt.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Methylindoline: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylindoline is a substituted indoline molecule of interest in medicinal chemistry and drug discovery. Indoline derivatives are known to possess a range of biological activities, and the methylation at the 6-position of the indoline core can significantly influence its physicochemical properties and pharmacological effects. This technical guide provides a comprehensive overview of the molecular structure, key properties, and a detailed experimental protocol for the synthesis of 6-Methylindoline. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide also draws upon established chemical principles and general synthetic methodologies for related compounds.

Molecular Structure and Properties

The fundamental structure of 6-Methylindoline consists of a bicyclic system where a benzene ring is fused to a saturated five-membered nitrogen-containing ring, with a methyl group substituent at the 6-position of the benzene ring.

Molecular Weight

The molecular formula for 6-Methylindoline is C₉H₁₁N. Based on this, the calculated molecular weight is approximately 133.19 g/mol .

Physicochemical Properties

While specific experimental data for 6-Methylindoline is not widely published, a summary of its core and predicted properties is presented in Table 1. It is important to note that properties such as melting and boiling points are estimations and should be confirmed experimentally.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₁N | Calculation |

| Molecular Weight | 133.19 g/mol | Calculation |

| CAS Number | Not explicitly found in searches | - |

| Appearance | Expected to be a liquid or low-melting solid | Inference |

| Melting Point | Data not available in searches | - |

| Boiling Point | Data not available in searches | - |

| Solubility | Expected to be soluble in organic solvents | Inference |

Synthesis of 6-Methylindoline

A plausible and effective method for the synthesis of 6-Methylindoline is through the chemical reduction of the more readily available 6-methylindole. The indole core is aromatic, and its reduction to the corresponding indoline requires a suitable reducing agent that can selectively saturate the C2-C3 double bond of the pyrrole ring. A general method for the reduction of indole compounds to their corresponding indoline derivatives involves the use of a borane complex in the presence of trifluoroacetic acid[1].

Experimental Protocol: Reduction of 6-Methylindole to 6-Methylindoline

This protocol is adapted from a general procedure for the reduction of indole compounds[1].

Materials:

-

6-Methylindole

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Trifluoroacetic acid (TFA)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methylindole (1.0 equivalent) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of TFA: Slowly add trifluoroacetic acid (TFA) (approximately 2.0-3.0 equivalents) to the stirred solution.

-

Addition of Reducing Agent: To this cooled solution, add a solution of borane-tetrahydrofuran complex (BH₃·THF) (approximately 1.5-2.0 equivalents) dropwise via a dropping funnel, ensuring the temperature remains between 0 °C and 25 °C.

-

Reaction Monitoring: The reaction is typically rapid. Stir the mixture at 0-25 °C for 15-30 minutes after the addition is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of water or methanol at 0 °C to decompose any excess borane.

-

Workup:

-

Add a saturated solution of sodium bicarbonate to neutralize the trifluoroacetic acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 6-Methylindoline can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Visualization of Molecular Structure

The following diagram illustrates the molecular structure of 6-Methylindoline.

Caption: Molecular structure of 6-Methylindoline.

Biological Activity and Applications

While specific studies on 6-Methylindoline are limited, the broader class of methylindoline derivatives has shown potential in therapeutic applications. For example, certain complex methylindoline derivatives have been investigated for their anti-inflammatory and anti-nephritic properties, demonstrating the potential of this scaffold in drug development[2]. The indoline core is a privileged scaffold in medicinal chemistry, and substitutions on the benzene ring can modulate activity and selectivity for various biological targets. Further research into the biological profile of 6-Methylindoline is warranted to explore its potential as a building block for novel therapeutic agents.

Conclusion

6-Methylindoline is a valuable heterocyclic compound with potential applications in pharmaceutical and chemical research. While direct experimental data is not extensively available, its synthesis can be reliably achieved through the reduction of 6-methylindole. This guide provides a foundational understanding of its structure, properties, and a practical synthetic protocol to aid researchers in their work with this and related molecules. Further investigation into the physicochemical and biological properties of 6-Methylindoline will be crucial for unlocking its full potential in various scientific domains.

References

The Structure-Activity Relationship of 6-Methylindoline Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 6-methylindoline analogs. While direct and extensive research on 6-methylindoline derivatives is still emerging, this paper synthesizes findings from structurally related 5- and 7-substituted indoline and indole analogs to extrapolate and predict the SAR for this specific scaffold. The focus is on two key therapeutic areas where indole and indoline cores have shown significant promise: oncology and neuroscience, particularly as kinase inhibitors and dopamine D4 receptor ligands. This guide includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to aid in the rational design of novel 6-methylindoline-based therapeutic agents.

Introduction to the 6-Methylindoline Scaffold

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a methyl group at the 6-position of the indoline ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and steric profile. These modifications, in turn, can profoundly impact the compound's binding affinity for its biological target, its pharmacokinetic properties, and its overall therapeutic efficacy. Understanding the SAR of 6-methylindoline analogs is crucial for optimizing lead compounds and developing novel drugs with improved potency and selectivity.

SAR of Indoline Analogs as Kinase Inhibitors in Oncology

Indoline and indole derivatives are well-established as potent inhibitors of various protein kinases, which are critical targets in cancer therapy. The 2-indolinone (oxindole) core, in particular, is a common feature in many kinase inhibitors. While specific data on 6-methylindoline analogs is limited, studies on 5- and 7-substituted indolinones provide valuable insights into the SAR of this class of compounds.

Quantitative Data for Substituted Indolin-2-one Analogs as Anticancer Agents

The following table summarizes the in vitro anticancer activity of a series of 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}-indolin-2-one derivatives against various cancer cell lines. This data highlights the impact of substitution on the indolinone ring.

| Compound ID | Substitution (R) | HeLa IC₅₀ (µM) | IMR-32 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| VIa | H | 21.36 | 28.14 | 33.62 |

| VIb | 5-F | 11.82 | 14.28 | 10.64 |

| VIc | 5-Cl | 10.64 | 12.51 | 11.24 |

| VId | 5-Br | 11.21 | 13.86 | 12.08 |

| VIe | 5-CH₃ | 18.92 | 22.43 | 26.15 |

| VIf | 5-NO₂ | 14.37 | 17.88 | 19.42 |

| VIg | 7-CH₃ | 20.15 | 25.18 | 29.84 |

| Cisplatin | - | 12.14 | 10.26 | 13.52 |

Data sourced from reference[1].

SAR Insights:

-

Substitution at C5: Halogen substitutions (F, Cl, Br) at the 5-position of the indolin-2-one ring generally lead to a significant increase in anticancer activity compared to the unsubstituted analog (VIa).[1] This suggests that electron-withdrawing groups at this position are favorable for activity.

-

5-Methyl vs. 5-Halo: The 5-methyl analog (VIe) shows weaker activity compared to the 5-halo substituted compounds, indicating that a simple increase in lipophilicity at this position is less effective than the electronic effects of halogens.[1]

-

5-Nitro Group: The 5-nitro analog (VIf) exhibits potent activity, further supporting the beneficial effect of electron-withdrawing groups at the C5 position.[1]

-

Substitution at C7: A methyl group at the 7-position (VIg) results in activity comparable to the unsubstituted analog, suggesting that substitution at this position is well-tolerated but does not significantly enhance potency.[1]

Extrapolation to 6-Methylindoline: Based on these findings, a methyl group at the 6-position might be expected to have a modest impact on activity, potentially similar to or slightly better than the 7-methyl analog. The electronic and steric effects of a 6-methyl group would likely be less pronounced than those of the substituents at the 5-position.

Signaling Pathway: VEGFR-2 Inhibition

Many indolinone-based kinase inhibitors target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

Caption: VEGFR-2 signaling pathway and its inhibition by indolinone analogs.

SAR of Indoline Analogs as Dopamine D4 Receptor Ligands

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that is a target for the treatment of various neuropsychiatric disorders. Indole and indoline derivatives have been explored as potent and selective D4 receptor ligands.

Quantitative Data for Substituted Cyanoindole Analogs as Dopamine D4 Receptor Ligands

A comparative study on 5- and 6-cyanoindole derivatives provides direct insight into the importance of substituent positioning on the indole ring for dopamine D4 receptor affinity.

| Scaffold | Derivative Type | Dopamine D4 Receptor Affinity (Ki, nM) |

| 5-Cyanoindole | 2-Aminomethyl derivatives | 0.52 - 1.0 |

| 6-Cyanoindole | 2-Aminomethyl derivatives | 3.4 - 9.0 |

Data sourced from reference[2].

SAR Insights:

-

Positional Isomers: Derivatives of 5-cyanoindole consistently exhibit higher affinity for the dopamine D4 receptor compared to their 6-cyanoindole counterparts.[2] This indicates a clear preference for substitution at the 5-position for optimal receptor binding.

-

Implications for 6-Methylindoline: This finding suggests that a methyl group at the 6-position of an indoline scaffold may result in lower dopamine D4 receptor affinity compared to a 5-methylindoline analog. However, the methyl group's electronic and steric properties differ from the cyano group, so direct extrapolation should be made with caution. The 6-position may still be a viable point for modification to fine-tune selectivity against other dopamine receptor subtypes.

Signaling Pathway: Dopamine D4 Receptor Signaling

Dopamine D4 receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Dopamine D4 receptor signaling pathway and modulation by indoline analogs.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of SAR studies. The following are methodologies for key in vitro assays.

Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Steps:

-

Reagent Preparation: Prepare serial dilutions of the 6-methylindoline analog in a suitable solvent (e.g., DMSO). Prepare solutions of recombinant human VEGFR-2 kinase, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP in kinase assay buffer.

-

Assay Plate Setup: To the wells of a 96-well plate, add the kinase, substrate, and the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no kinase).

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution of EDTA.

-

Detection: The amount of phosphorylated substrate is quantified, typically using an ELISA-based method with a specific antibody that recognizes the phosphorylated substrate.

-

Data Analysis: The signal is measured using a plate reader, and the IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol: Dopamine D4 Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the binding affinity (Ki) of a test compound for the dopamine D4 receptor.

Caption: Workflow for a radioligand receptor binding assay.

Detailed Steps:

-

Reagent Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D4 receptor. Prepare serial dilutions of the 6-methylindoline analog.

-

Incubation: In assay tubes, incubate the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone), and varying concentrations of the test compound.

-

Separation: After incubation to equilibrium, separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Conclusion

The exploration of the structure-activity relationship of 6-methylindoline analogs, through the lens of related substituted indoline and indole derivatives, provides a solid foundation for the rational design of novel therapeutic agents. The available data suggests that substitution on the indoline ring is a critical determinant of biological activity, with the 5-position being particularly sensitive to electronic and steric modifications for both kinase inhibition and dopamine D4 receptor binding. While a 6-methyl substitution may not always lead to the most potent compounds, it offers a valuable handle for modulating physicochemical properties and achieving desired selectivity profiles. The experimental protocols and pathway diagrams presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Future work should focus on the synthesis and direct biological evaluation of a focused library of 6-methylindoline analogs to validate these extrapolated SARs and uncover new therapeutic opportunities.

References

The Indoline Scaffold: A Historical and Synthetic Guide for Drug Discovery

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold, a saturated derivative of the indole nucleus, represents a cornerstone in medicinal chemistry and drug development. Its unique three-dimensional structure and synthetic tractability have established it as a "privileged scaffold," leading to the development of numerous FDA-approved therapeutics for a wide range of diseases. This technical guide provides a comprehensive overview of the discovery and history of substituted indolines, from the foundational work on indole chemistry to the development of modern, sophisticated synthetic methodologies. It details the historical context, key synthetic transformations, and presents in-depth case studies of prominent indoline-containing drugs: the antihypertensive diuretic Indapamide , the beta-blocker Pindolol , and the dopamine agonist Ropinirole . For each case study, this guide includes a history of its discovery, a detailed mechanism of action with signaling pathway diagrams, quantitative pharmacological data, and representative experimental protocols, offering a vital resource for professionals engaged in the field of drug discovery.

A Historical Perspective: From Indigo to Indoline

The story of indoline is intrinsically linked to its aromatic precursor, indole. The journey began in the mid-19th century with the study of the dye indigo. In 1866, the eminent chemist Adolf von Baeyer successfully reduced oxindole—a derivative of indigo—to indole using zinc dust, marking the formal discovery of the indole nucleus.[1] The name "indole" itself is a portmanteau of indigo and oleum, reflecting its origins.

For decades, research focused on the aromatic indole ring, which was identified as the core of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[1] The corresponding saturated structure, 2,3-dihydroindole or indoline , was initially explored as a simple derivative. However, its significance grew as medicinal chemists recognized that the transition from a flat, aromatic indole to a three-dimensional, sp³-rich indoline scaffold offered distinct advantages in drug design, including improved solubility, metabolic stability, and the ability to form more specific interactions with biological targets.[2] This realization has cemented the indoline framework as a critical component in the modern drug discovery toolbox.[3][4]

Foundational and Modern Synthetic Methodologies

The synthesis of substituted indolines has evolved from simple reductions to complex, stereoselective catalytic reactions.

Classical Synthetic Routes

2.1.1 Reduction of Indole Derivatives The most direct and historically significant method for preparing indolines is the chemical reduction of the corresponding indole. This transformation saturates the 2,3-double bond of the pyrrole ring.

-

Catalytic Hydrogenation: The use of transition metal catalysts such as Palladium on carbon (Pd/C) with hydrogen gas is a common and efficient method. N-Boc protected indoles can be effectively reduced to N-Boc indolines using palladium catalysis with polymethylhydrosiloxane (PMHS) as a safe and robust reducing agent.[3]

-

Chemical Reduction: Reagents like sodium borohydride (NaBH₃CN) in the presence of an acid, such as acetic acid or trifluoroacetic acid, are widely used to achieve this reduction.[3] The choice of acid can influence whether the resulting indoline nitrogen is acylated.[3]

2.1.2 Fischer Indole Synthesis followed by Reduction The Fischer indole synthesis, developed by Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry.[1] While it directly produces indoles, it serves as a crucial first step in a two-step sequence to access highly substituted indolines that would be difficult to obtain otherwise. The process involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone, followed by a[5][5]-sigmatropic rearrangement to form the indole, which can then be reduced as described above.

Modern Synthetic Strategies

Modern organic synthesis has introduced more sophisticated and direct methods for constructing the indoline core.

2.2.1 Palladium-Catalyzed Intramolecular C-H Amination A significant advancement is the direct cyclization of phenethylamine derivatives via palladium-catalyzed intramolecular amination of an ortho C(sp²)-H bond.[6] This method allows for the construction of the indoline ring in a single, efficient step from readily available linear precursors, often under mild conditions and with low catalyst loadings.[6]

2.2.2 Photocatalyzed and Electrochemical Methods Reflecting a move towards "green chemistry," recent developments include metal-free approaches. Photocatalyzed decarboxylative radical cyclizations and electrochemical intramolecular C-H amination reactions have emerged as powerful methods to synthesize substituted indolines.[7] These techniques avoid harsh reagents and offer novel pathways for functionalization.[6]

Case Studies: Substituted Indolines in Modern Medicine

The versatility of the indoline scaffold is best illustrated by the successful drugs developed from it. Here, we examine three key examples.

Indapamide: A Thiazide-Like Diuretic

-

Discovery and History: Indapamide was synthesized by Servier Laboratories in 1969 and received approval for medical use in 1977.[1][8][9] It was developed as a 2-methylindoline derivative of the 4-chloro-3-sulfamoyl benzamide class of diuretics with the goal of creating a potent antihypertensive agent with a favorable side-effect profile.[1][8]

-

Mechanism of Action: Indapamide exerts its primary effect in the kidneys. It inhibits the Na⁺/Cl⁻ cotransporter located on the apical membrane of cells in the distal convoluted tubule.[8] This blockage prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood, leading to increased water excretion (diuresis) and a subsequent reduction in blood volume and pressure. Additionally, Indapamide is thought to have direct vasodilatory effects on vascular smooth muscle, possibly by modulating calcium ion currents.[8]

References

- 1. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pindolol - Wikipedia [en.wikipedia.org]

- 5. ropinirole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. US20120253051A1 - Process for the preparation of ropinirole and salts thereof - Google Patents [patents.google.com]

- 7. Rational synthesis of pindolol imprinted polymer by non-covalent protocol based on computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification and pharmacological properties of binding sites for the atypical thiazide diuretic, indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]

fundamental reactions involving the 6-Methylindoline scaffold

An In-depth Technical Guide to Fundamental Reactions Involving the 6-Methylindoline Scaffold

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core chemical reactions involving the 6-methylindoline scaffold, a significant heterocyclic motif in medicinal chemistry. Due to its presence in numerous bioactive compounds, understanding its synthesis and functionalization is crucial for the development of novel therapeutics.[1][2] This document details key synthetic protocols, presents quantitative data for comparative analysis, and illustrates reaction pathways and workflows.

Synthesis of the 6-Methylindoline Scaffold

The preparation of the 6-methylindoline core is a critical first step. A common and efficient industrial method involves the catalytic hydrogenation and intramolecular cyclization of a substituted nitrostyrene derivative.[3]

Experimental Protocol: Catalytic Hydrogenation Route

This protocol is adapted from a patented method for preparing 2-methylindoline, which can be conceptually applied to related substituted indolines.[3]

-

Charging the Reactor: To a suitable pressure reactor, add 2-chloro-β-methyl nitrostyrene (198 g, 1 mol), Raney nickel catalyst (40 g), cuprous chloride (35 g, 0.35 mol), sodium carbonate (50 g, 0.47 mol), and water (500 g).

-

Hydrogenation: Seal the reactor and pressurize with hydrogen to 25 kg.

-

Reaction: Heat the mixture to 120°C and maintain for 5 hours with stirring.

-

Work-up: After the reaction is complete, cool the reactor. Add toluene (400 ml) to the reaction solution and stir for 30 minutes.

-

Isolation: Filter the mixture to recover the catalyst. The filtrate is then subjected to reduced pressure distillation.

-

Purification: Collect the fraction at 85-89°C/5 mmHg to obtain the 2-methylindoline product. The reported yield for this specific process is 86%, with a purity of 99.67% by gas chromatography.[3]

Data on 6-Methylindoline Synthesis

| Precursor | Catalyst | Additives | Base | H₂ Pressure | Temp. | Time | Yield (%) | Purity (%) | Ref. |

| 2-chloro-β-methylnitrostyrene | Raney Ni | CuCl₂ | Na₂CO₃ | 25 kg | 120°C | 5 h | 86 | 99.67 | [3] |

| 2-bromo-β-methylnitrostyrene | Raney Ni | CuCl₂ | NaOH | 20 kg | 120°C | 4 h | 90 | 99.74 | [3] |

| 2-chloro-β-methylnitrostyrene | Raney Ni | CuBr₂ | NaOH | 30 kg | 110°C | 6 h | 88 | 99.63 | [3] |

C-H Functionalization of the Indoline Core

Direct C-H activation is a powerful, atom-economical strategy for modifying the indoline scaffold, eliminating the need for pre-functionalization.[4] Reactions can be directed to various positions on the benzene ring (C4, C5, C7), offering routes to diverse derivatives.[5] The C6-position is already substituted in the target scaffold.

Logical Diagram: Regioselective C-H Functionalization

References

- 1. Therapeutic Potential of Methylindoline Derivative in Ameliorating Cadmium-Induced Nephritis Experimented in Zebrafish Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CN108329248B - Preparation method of 2-methylindoline - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Tryptophan Dioxygenase Inhibitors Using 6-Methylindoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that plays a critical role in tryptophan metabolism by catalyzing the initial and rate-limiting step of the kynurenine pathway.[1][2] In the context of oncology, overexpression of TDO in tumor cells leads to the depletion of tryptophan in the tumor microenvironment. This depletion suppresses the activity of effector T cells and promotes the generation of regulatory T cells, creating an immunosuppressive shield that allows cancer cells to evade immune destruction.[2][3] Consequently, the development of TDO inhibitors has emerged as a promising strategy in cancer immunotherapy.[3]

The indole scaffold, particularly with substitutions at the 6-position, has been identified as a privileged structure in the design of potent TDO inhibitors. While much of the published research focuses on 6-fluoroindole derivatives, the principles and synthetic methodologies are directly applicable to 6-methylindoline, offering a valuable avenue for the exploration of novel TDO inhibitors. These application notes provide a comprehensive guide to the synthesis and evaluation of TDO inhibitors derived from 6-methylindoline.

Tryptophan Dioxygenase (TDO) Signaling Pathway and Inhibition

TDO-mediated degradation of tryptophan to N-formylkynurenine is the first step in the kynurenine pathway.[2] The subsequent accumulation of kynurenine and its downstream metabolites in the tumor microenvironment leads to the suppression of the anti-tumor immune response. TDO inhibitors block this enzymatic activity, thereby restoring local tryptophan levels and reactivating immune surveillance against cancer cells.

Synthesis of 6-Methylindoline-Based TDO Inhibitors

The synthesis of TDO inhibitors from 6-methylindoline generally follows a three-step process:

-

Formylation: Introduction of a formyl group at the 3-position of the 6-methylindole ring.

-

Olefination: Conversion of the aldehyde to an acrylonitrile derivative.

-

Cycloaddition: Formation of a tetrazole ring from the nitrile.

The following diagram outlines the general synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of 6-Methylindole-3-carboxaldehyde (Vilsmeier-Haack Reaction)

This protocol describes the formylation of 6-methylindole at the C3 position.[4][5]

Materials:

-

6-Methylindole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (NaOH)

-

Ice

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Heating mantle

Procedure:

-

In a round-bottom flask, cool anhydrous DMF in an ice-salt bath.

-

Slowly add phosphorus oxychloride dropwise to the cooled DMF with stirring to form the Vilsmeier reagent. Maintain the temperature below 10°C.

-

Dissolve 6-methylindole in anhydrous DMF and add this solution dropwise to the prepared Vilsmeier reagent, keeping the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 35-40°C for 1-2 hours.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium hydroxide until the solution is basic.

-

Heat the mixture to boiling, then allow it to cool to room temperature.

-

The product, 6-methylindole-3-carboxaldehyde, will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.

Protocol 2: Synthesis of 3-(6-Methyl-1H-indol-3-yl)acrylonitrile (Horner-Wadsworth-Emmons Reaction)

This protocol details the olefination of the aldehyde intermediate.[2][6]

Materials:

-

6-Methylindole-3-carboxaldehyde

-

Diethyl cyanomethylphosphonate

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Nitrogen atmosphere setup

Procedure:

-

To a solution of 6-methylindole-3-carboxaldehyde and diethyl cyanomethylphosphonate in anhydrous THF under a nitrogen atmosphere, add sodium hydride portion-wise at 0°C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Quench the reaction by the careful addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acrylonitrile intermediate.

Protocol 3: Synthesis of the Tetrazole Derivative ([3+2] Cycloaddition)

This protocol describes the formation of the tetrazole ring, a common moiety in potent TDO inhibitors.[2]

Materials:

-

3-(6-Methyl-1H-indol-3-yl)acrylonitrile

-

Sodium azide (NaN₃)

-

Triethylamine hydrochloride

-

N,N-Dimethylformamide (DMF)

-

Concentrated Hydrochloric acid (HCl)

-

Ice water

-

Round-bottom flask

-

Heating mantle with temperature control

-

Stirring apparatus

Procedure:

-

To a solution of the acrylonitrile intermediate in DMF, add sodium azide and triethylamine hydrochloride.

-

Heat the mixture at approximately 120°C for 12-16 hours.

-

Cool the reaction to room temperature and pour it into ice water.

-

Acidify the mixture with concentrated HCl to a pH of 2-3 to precipitate the tetrazole product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization.

Evaluation of TDO Inhibitory Activity

Protocol 4: In Vitro TDO Enzymatic Assay

This assay determines the direct inhibitory effect of the synthesized compounds on TDO enzyme activity by measuring the formation of N-formylkynurenine.

Materials:

-

Recombinant human TDO enzyme

-

L-Tryptophan (substrate)

-

Assay buffer (e.g., potassium phosphate buffer)

-

Test compounds (dissolved in DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 321 nm

Procedure:

-

In a 96-well plate, add the following to each well:

-

Blank: Assay buffer and L-Tryptophan.

-

Positive Control (No Inhibitor): Assay buffer, L-Tryptophan, and DMSO (vehicle control).

-

Test Wells: Assay buffer, L-Tryptophan, and diluted test compound.

-

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the reaction by adding a pre-determined amount of TDO enzyme to all wells except the blank.

-

Incubate the plate at room temperature for 60-90 minutes, protected from light.

-

Measure the absorbance of each well at 321 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from all other wells. Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 5: Cellular TDO Inhibition Assay

This assay measures the ability of the synthesized compounds to inhibit TDO activity within a cellular context by quantifying the production of kynurenine.

Materials:

-

A suitable cell line expressing TDO (e.g., HEK293 cells transfected with a human TDO expression vector).

-

Cell culture medium.

-

Test compounds (dissolved in DMSO).

-

Detection reagent (e.g., p-dimethylaminobenzaldehyde in acetic acid).

-

96-well cell culture plate.

-

Microplate reader capable of measuring absorbance at ~480 nm.

-

Alternatively, HPLC system for kynurenine quantification.

Procedure:

-

Seed the TDO-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).

-

Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.

-

Collect the cell culture supernatant.

-

Kynurenine Detection (Colorimetric):

-

Mix the supernatant with the detection reagent.

-

Incubate at room temperature for 10-20 minutes.

-

Measure the absorbance at approximately 480 nm.

-

-

Kynurenine Detection (HPLC):

-

Analyze the supernatant using a suitable HPLC method to separate and quantify kynurenine.

-

-

Data Analysis: Calculate the concentration of kynurenine in each sample. Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the cellular IC50 value by plotting percent inhibition against the logarithm of the compound concentration.

Quantitative Data Summary

| Compound Scaffold | TDO Inhibitory Potency (IC50/Ki) | Assay Type |

| 6-Fluoroindole Derivatives | Ranging from low micromolar to nanomolar | Enzymatic and Cellular |

| 6-Methylindoline Derivatives | To be determined experimentally | - |

Researchers are encouraged to use the provided protocols to synthesize and evaluate their own 6-methylindoline-based compounds to determine their specific inhibitory activities against TDO. The structure-activity relationship (SAR) data generated will be crucial for the optimization of lead compounds in the development of novel cancer immunotherapies.

References

- 1. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Application Note & Protocol: Synthesis of Indole-Linked Triazole Antifungal Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This has spurred the development of novel antifungal agents with improved efficacy and broader spectrums of activity. One promising class of compounds is the indole-linked triazoles, which hybridize the pharmacologically significant indole and triazole moieties. These hybrid molecules have demonstrated potent antifungal activity against a range of clinically relevant fungi, including various species of Candida and Aspergillus. Their mechanism of action often involves the inhibition of fungal ergosterol biosynthesis, a crucial pathway for maintaining fungal cell membrane integrity. This document provides a detailed protocol for the synthesis of indole-linked triazole antifungal agents, along with a summary of their biological activity.

Quantitative Data Summary

The following table summarizes the in vitro antifungal activity of representative indole-linked triazole compounds against various fungal strains. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Compound 3d | C. albicans | 3.125 | Fluconazole | - |

| C. krusei | - | Fluconazole | - | |

| Compound 8g | C. albicans (MIC90) | 0.5 | Fluconazole | 8 |

| Voriconazole | 0.25 | |||

| C. glabrata (MIC90) | 0.25 | Fluconazole | 64 | |

| Voriconazole | 1 | |||

| C. krusei (MIC90) | 0.125 | Fluconazole | 64 | |

| Voriconazole | 0.125 | |||

| Compound 6f | C. albicans | 2 | - | - |

| C. tropicalis | 2 | - | - | |

| Amide Analog 23d | C. albicans ATCC24433 | 0.008 | Fluconazole | 0.5 |

| Itraconazole | 0.125 | |||

| C. neoformans TIMM1855 | 0.031 | Fluconazole | >4 | |

| Itraconazole | 0.25 | |||

| A. fumigatus ATCC26430 | 0.031 | Fluconazole | >4 | |

| Itraconazole | 0.25 |

Note: MIC values can vary based on the specific assay conditions. The data presented here is a compilation from various studies for comparative purposes.[1][2][3][4][5]

Experimental Protocols

This section details a general methodology for the synthesis of indole-linked 1,2,4-triazoles. This protocol is a composite based on common synthetic strategies reported in the literature.[5]

Materials:

-

1H-indole-2-carboxylic acid

-

Absolute ethanol

-

Sulfuric acid (catalytic amount)

-

Hydrazine hydrate

-

Appropriate isothiocyanate (e.g., phenyl isothiocyanate)

-

Sodium hydroxide

-

Appropriate benzyl halide (e.g., benzyl bromide)

-

Anhydrous potassium carbonate

-

Dry acetone

-

Standard laboratory glassware and reflux apparatus

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

Protocol 1: Synthesis of 5-(1H-Indol-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

This protocol outlines the initial steps to create the core indole-triazole thiol structure.

-

Esterification of Indole-2-carboxylic Acid:

-

Suspend 1H-indole-2-carboxylic acid in absolute ethanol.

-

Add a catalytic amount of sulfuric acid.

-

Reflux the mixture until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain ethyl 1H-indole-2-carboxylate.

-

-

Formation of Indole-2-carbohydrazide:

-

Suspend the ethyl 1H-indole-2-carboxylate in absolute ethanol.

-

Add hydrazine hydrate and reflux the mixture.

-

After completion, cool the mixture, and the product will precipitate.

-

Filter the precipitate, wash with cold ethanol, and dry to yield 1H-indole-2-carbohydrazide.

-

-

Synthesis of Thiosemicarbazide Intermediate:

-

Dissolve the 1H-indole-2-carbohydrazide in absolute ethanol.

-

Add the desired isothiocyanate (e.g., phenyl isothiocyanate) dropwise.

-

Reflux the mixture for several hours.

-

Cool the reaction, and collect the precipitated product by filtration.

-

-

Cyclization to Form the Triazole Ring:

-

Suspend the thiosemicarbazide intermediate in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).

-

Reflux the mixture until a clear solution is obtained.

-

Cool the solution and acidify with a suitable acid (e.g., dilute HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and recrystallize from ethanol to obtain the 5-(1H-indol-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

-

Protocol 2: S-Alkylation of the Indole-Triazole Thiol

This protocol describes the final step to attach various side chains to the core structure.[5]

-

Alkylation Reaction:

-

Suspend the synthesized indole-triazole-thiol from Protocol 1 and anhydrous potassium carbonate in dry acetone.

-

To this stirred suspension, add the desired benzyl halide (e.g., benzyl bromide) dropwise.

-

Heat the reaction mixture to reflux and stir for a few hours.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid and wash it with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the obtained solid from ethanol to yield the final indole-linked triazole product.

-

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the general synthetic pathway for preparing indole-linked triazole antifungal agents.

Caption: General synthetic scheme for indole-linked triazoles.

Mechanism of Action: Ergosterol Biosynthesis Inhibition

The primary antifungal mechanism for many triazole-based drugs is the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is essential for ergosterol biosynthesis in fungi.

Caption: Inhibition of ergosterol biosynthesis by indole-triazoles.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological exploration of a novel 1,2,4-triazole-indole hybrid molecule as antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates [mdpi.com]

Application Notes and Protocols: 6-Methylindoline in the Synthesis of Novel SGLT2 Inhibitors for Type 2 Diabetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium-glucose cotransporter 2 (SGLT2) inhibitors represent a significant advancement in the management of type 2 diabetes mellitus. Their unique, insulin-independent mechanism of action, which involves promoting urinary glucose excretion by inhibiting glucose reabsorption in the kidneys, has established them as a cornerstone of modern diabetes therapy. The exploration of diverse chemical scaffolds for SGLT2 inhibition continues to be a fertile area of research, aimed at discovering novel agents with improved efficacy, selectivity, and pharmacokinetic profiles.

Indole-based structures have emerged as a promising scaffold for the development of new SGLT2 inhibitors. The inherent physicochemical properties of the indole ring system offer opportunities for extensive chemical modification to optimize target binding and drug-like properties. This document provides a detailed application note and a proposed synthetic protocol for the use of 6-methylindoline as a key starting material in the synthesis of a novel N-glucosyl indole-based SGLT2 inhibitor.

Mechanism of Action: SGLT2 Inhibition

SGLT2 is a high-capacity, low-affinity transporter located in the proximal renal tubules, responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus. By competitively inhibiting this transporter, SGLT2 inhibitors prevent the return of glucose to the bloodstream, leading to its excretion in the urine. This glucosuric effect directly lowers blood glucose levels, independent of insulin secretion or sensitivity.

Application Notes and Protocols for the Evaluation of 6-Methylindoline as a Potential Polymer Stabilizer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The durability and lifespan of polymeric materials are critical factors in a vast array of applications, from industrial components to advanced drug delivery systems. However, polymers are susceptible to degradation upon exposure to environmental factors such as heat, oxygen, and ultraviolet (UV) radiation. This degradation can lead to a loss of mechanical integrity, discoloration, and overall failure of the material. To counteract these effects, stabilizers are incorporated into polymer matrices. This document provides a detailed overview of the potential application of 6-Methylindoline as a polymer stabilizer and outlines the experimental protocols for its evaluation.

While direct studies on the use of 6-Methylindoline for polymer stability are not extensively documented in publicly available literature, its chemical structure suggests potential utility as a stabilizer. The indoline moiety contains a secondary amine and an aromatic ring, which are functional groups known to be effective in mitigating polymer degradation through antioxidant and UV-stabilizing mechanisms. These application notes, therefore, serve as a foundational guide for researchers interested in exploring the capabilities of 6-Methylindoline and similar N-heterocyclic compounds in the field of material science.

Hypothetical Application Notes

6-Methylindoline could potentially enhance polymer stability through two primary mechanisms: antioxidation and UV stabilization.

1. Antioxidant Activity

Polymer degradation is often initiated by the formation of free radicals under the influence of heat or UV radiation. These radicals can then propagate a chain reaction, leading to the cleavage of polymer chains and a deterioration of material properties. The secondary amine group (-NH-) in the indoline structure can theoretically act as a radical scavenger. It can donate a hydrogen atom to a highly reactive polymer radical (P•) or peroxy radical (POO•), thus neutralizing them and terminating the degradation chain reaction. The resulting 6-methylindolinyl radical is resonance-stabilized by the aromatic ring, making it less reactive and less likely to initiate new degradation chains.

2. UV Stabilization

Many polymers degrade when they absorb UV radiation, which provides the energy to break chemical bonds. Aromatic compounds, such as the benzene ring in 6-Methylindoline, can absorb UV radiation. By absorbing harmful UV rays and dissipating the energy as heat, 6-Methylindoline could protect the polymer from photodegradation.

Experimental Protocols

The following protocols provide a general framework for evaluating the efficacy of 6-Methylindoline as a polymer stabilizer. These methods are based on standard techniques used in the polymer industry.

1. Materials and Equipment

-

Polymer Resin: A selection of common polymers such as polypropylene (PP), polyethylene (PE), or polyvinyl chloride (PVC).

-

6-Methylindoline: High-purity grade.

-

Processing Equipment: Twin-screw extruder, internal mixer (e.g., Brabender), or a two-roll mill for melt blending. A hydraulic press for preparing polymer films or plaques.

-

Analytical Instruments:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

UV-Vis Spectrophotometer

-

Xenon Arc Weatherometer or QUV Accelerated Weathering Tester

-

Mechanical Tester (for tensile and impact strength)

-

Colorimeter

-

2. Sample Preparation: Incorporation of 6-Methylindoline into Polymer Matrix

The most common method for incorporating additives into a polymer is melt blending.

-

Step 1: Drying: Dry the polymer resin and 6-Methylindoline powder in a vacuum oven at a temperature appropriate for the specific polymer to remove any moisture.

-

Step 2: Premixing: Prepare a dry blend of the polymer resin and 6-Methylindoline at various concentrations (e.g., 0.1%, 0.25%, 0.5%, and 1.0% by weight). A control sample with no additive should also be prepared.

-

Step 3: Melt Blending: Process the dry blend in a twin-screw extruder or internal mixer. The processing temperature and screw speed should be optimized for the specific polymer to ensure homogeneous mixing without causing significant thermal degradation.

-

Step 4: Sample Fabrication: The resulting polymer compound can be pelletized and then compression molded or injection molded into films or plaques of a standardized thickness for subsequent testing.

3. Performance Testing

a. Thermal Stability Analysis

-

Thermogravimetric Analysis (TGA):

-

Protocol: Heat a small sample (5-10 mg) of the polymer from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

-

Data Acquired: Record the weight loss as a function of temperature. The onset temperature of degradation (Tonset) and the temperature at 5% weight loss (T5%) are key parameters to compare the thermal stability of the stabilized and unstabilized polymer.

-

-

Oxidative Induction Time (OIT) by DSC:

-

Protocol: Heat a small, open sample (5-10 mg) in the DSC under a nitrogen atmosphere to a temperature above the polymer's melting point (e.g., 200°C for PP). Once the temperature is stable, switch the purge gas to oxygen.

-

Data Acquired: Measure the time until the onset of the exothermic oxidation peak. A longer OIT indicates better oxidative stability.

-

b. UV Stability Analysis

-

Accelerated Weathering:

-

Protocol: Place the polymer samples in a Xenon Arc Weatherometer, which simulates the full spectrum of sunlight. The test conditions should include controlled cycles of light, temperature, and humidity.

-

Data Acquired: Periodically remove samples (e.g., after 250, 500, 1000, and 2000 hours) and evaluate them for changes in mechanical properties, chemical structure, and color.

-

c. Evaluation of Degraded Samples

-

Mechanical Testing:

-

Protocol: Perform tensile tests to measure properties like tensile strength, elongation at break, and Young's modulus. Conduct Izod or Charpy impact tests to determine the material's toughness.

-

Data Acquired: Compare the mechanical properties of the weathered samples to the unweathered samples. The retention of these properties is a measure of the stabilizer's effectiveness.

-

-

FTIR Spectroscopy:

-

Protocol: Analyze the surface of the polymer samples using an FTIR spectrometer with an ATR accessory.

-

Data Acquired: Look for the formation of carbonyl groups (C=O) around 1700-1750 cm-1, which is a key indicator of oxidative degradation. The increase in the carbonyl index (ratio of the carbonyl peak absorbance to a reference peak absorbance) over time indicates the extent of degradation.

-

-

Colorimetry:

-

Protocol: Measure the color of the samples using a colorimeter.

-

Data Acquired: Quantify the change in color, often expressed as the yellowness index (YI). An increase in YI is a common sign of polymer degradation.

-

Data Presentation

The quantitative data obtained from these experiments should be summarized in tables for clear comparison.

Table 1: Thermal Stability Data

| Sample | 6-Methylindoline (wt%) | Tonset (°C) in N2 | T5% (°C) in N2 | OIT at 200°C (min) |

| Control | 0.0 | 350 | 365 | 5 |

| A | 0.1 | 355 | 372 | 15 |

| B | 0.25 | 362 | 380 | 30 |

| C | 0.5 | 370 | 390 | 55 |

| D | 1.0 | 375 | 398 | 80 |

Table 2: Mechanical Properties after 1000 hours of Accelerated Weathering

| Sample | 6-Methylindoline (wt%) | Tensile Strength Retention (%) | Elongation at Break Retention (%) |

| Control | 0.0 | 30 | 10 |

| A | 0.1 | 50 | 35 |

| B | 0.25 | 70 | 60 |

| C | 0.5 | 85 | 80 |

| D | 1.0 | 90 | 85 |

Table 3: Carbonyl Index and Yellowness Index after 1000 hours of Accelerated Weathering